N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
Description
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide is a sulfonamide-based compound featuring a biphenyl-4-carboxamide core linked to a 2,1,3-benzoxadiazole sulfonyl group via an ethylamino spacer.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H18N4O4S/c26-21(17-11-9-16(10-12-17)15-5-2-1-3-6-15)22-13-14-23-30(27,28)19-8-4-7-18-20(19)25-29-24-18/h1-12,23H,13-14H2,(H,22,26) |
InChI Key |
MZBAWJXFJPRPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
The benzoxadiazole sulfonyl chloride precursor is synthesized via sulfonation of 2,1,3-benzoxadiazole. In a patented method, 2-alkylthio-benzoxazole is treated with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous dichloromethane) to introduce the sulfonyl chloride group. The reaction mixture is quenched with ice water, and the product is extracted using ethyl acetate. Yield improvements (up to 78%) are achieved by maintaining strict temperature control and using excess chlorosulfonic acid.
Reaction Conditions :
-
Temperature: 0–5°C
-
Solvent: Dichloromethane
-
Reagents: Chlorosulfonic acid (2.5 equiv)
-
Reaction Time: 4 hours
Formation of the Sulfonamide Intermediate
The sulfonamide intermediate is prepared by reacting 2,1,3-benzoxadiazole-4-sulfonyl chloride with ethylenediamine. A solution of ethylenediamine (1.2 equiv) in tetrahydrofuran (THF) is added dropwise to the sulfonyl chloride at 0°C, followed by stirring at room temperature for 12 hours. Triethylamine (TEA) is used to scavenge HCl, preventing protonation of the amine. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding 65–70% of the sulfonamide.
Critical Parameters :
-
Solvent: THF
-
Base: Triethylamine (2.0 equiv)
-
Purification: Column chromatography
Coupling with Biphenyl-4-carboxylic Acid
The final step involves coupling the sulfonamide intermediate with biphenyl-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Biphenyl-4-carboxylic acid (1.1 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in dimethylformamide (DMF) for 30 minutes. The sulfonamide intermediate is then added, and the reaction proceeds at 25°C for 24 hours. The product is isolated via recrystallization (ethanol/water), achieving a purity of ≥95%.
Optimized Conditions :
-
Coupling Agents: EDC/HOBt
-
Solvent: DMF
-
Temperature: 25°C
-
Yield: 80–85%
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance amide coupling yields compared to THF or dichloromethane. For sulfonylation, dichloromethane outperforms toluene due to better solubility of sulfonyl chloride intermediates.
Solvent Performance Comparison :
| Step | Optimal Solvent | Yield Increase |
|---|---|---|
| Sulfonylation | Dichloromethane | 15% |
| Amide Coupling | DMF | 20% |
Temperature and Stoichiometry
Excess reagents (1.5–2.0 equiv) improve yields but require careful purification. Lower temperatures (0–5°C) during sulfonylation reduce side products, while room temperature is optimal for coupling.
Industrial-Scale Production Techniques
Industrial synthesis employs continuous flow reactors for sulfonylation, reducing reaction times from hours to minutes. Automated systems monitor pH and temperature, ensuring consistent product quality. Large-scale purification uses fractional crystallization instead of column chromatography, reducing costs.
Purification and Characterization
Final purification involves sequential recrystallization (ethanol/water) and HPLC analysis (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic peaks at δ 7.8 ppm (biphenyl protons) and δ 3.6 ppm (ethylamino spacer).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory-Scale | 70–85 | ≥95 | Moderate |
| Industrial-Scale | 80–90 | ≥99 | High |
Challenges and Troubleshooting
-
Side Reactions : Over-sulfonation can occur with excess chlorosulfonic acid, mitigated by stoichiometric control.
-
Low Coupling Yields : Impure sulfonamide intermediates reduce amidation efficiency, necessitating rigorous purification.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like methanol, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, typically ranging from -10°C to 80°C, and inert atmospheres using nitrogen or argon gas to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new sulfonyl derivatives .
Scientific Research Applications
Anticancer Activity
The benzoxadiazole moiety present in the compound has been linked to anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to disrupt signaling pathways critical for tumor growth.
Anti-inflammatory Properties
Research indicates that N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide may exhibit anti-inflammatory effects. This has been attributed to its ability to modulate immune responses and inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzoxadiazole sulfonamide.
- Coupling reactions to attach the biphenyl and carboxamide groups.
- Purification processes such as recrystallization or chromatography to enhance yield and purity.
Optimizing these steps can lead to improved production methods suitable for scaling up for further research or clinical applications.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound can effectively inhibit cancer cell lines at micromolar concentrations. These studies often employ techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to analyze metabolic pathways and confirm the compound's activity.
In Vivo Studies
Preliminary animal studies are essential for assessing the pharmacokinetics and bioavailability of the compound. For example, research on related sulfonamide derivatives has indicated favorable absorption profiles and prolonged half-lives in circulation, suggesting potential for therapeutic use.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonamide- and carboxamide-based analogs, focusing on structural modifications, biological activity, and pharmacological profiles.
Antifungal Sulfonamide Derivatives
Key analogs from the arylsulfonamide family (e.g., N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (3) ) exhibit fungistatic and fungicidal activity against Candida spp. (Table 1).
- Structural Differences: The target compound replaces the 4-sulfamoylbenzyl group in compound 3 with a 2,1,3-benzoxadiazole sulfonyl moiety.
- Activity : Compound 3 showed a minimum inhibitory concentration (MIC) of 250 µg/mL against C. albicans ATCC 90028, while its derivatives (e.g., 13.HCl ) demonstrated fungicidal effects (MFC = 1,000 µg/mL) against C. glabrata . The benzoxadiazole group in the target compound could modulate potency by altering interactions with fungal enzymes or membranes.
Table 1. Antifungal Activity of Sulfonamide Analogs
Carboxamide-Based Enzyme Inhibitors
- Structural Contrast: VNF incorporates a chlorinated biphenyl core and an imidazole-ethyl group, whereas the target compound uses a benzoxadiazole sulfonyl-ethyl linker.
Diuretic Benzothiazole-Carboxamides
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) demonstrated significant diuretic activity in vivo, attributed to its benzothiazole moiety enhancing renal sodium excretion .
- Comparison: The target compound’s benzoxadiazole group, unlike benzothiazole, may redirect activity toward non-renal targets (e.g., antimicrobial or anti-inflammatory pathways) due to differences in aromatic heterocycle electronics and solubility.
Histone Deacetylase (HDAC) Inhibitors
N-[5-(hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide (4a) acts as an HDAC inhibitor, synthesized via amide coupling .
- Structural Insight : The chlorine substituent in 4a enhances HDAC binding, while the target compound’s benzoxadiazole sulfonyl group may similarly engage in chelation or hydrophobic interactions with enzyme active sites.
Receptor-Targeted Carboxamides
A 5-HT2A receptor ligand (CHEMBL282693) features a biphenyl-4-carboxamide core with a dimethylaminoethylamino side chain, achieving high receptor affinity (pKi > 8) .
- Key Difference : The target compound’s benzoxadiazole sulfonyl group lacks the basic amine required for 5-HT2A interaction, suggesting divergent therapeutic applications.
Predicted Pharmacological Profile of the Target Compound
Based on structural analogs:
- Antifungal Potential: Likely moderate MIC/MFC values (500–1,000 µg/mL) against Candida spp., with possible fungicidal effects.
- Enzyme Inhibition : Possible activity against cytochrome P450 isoforms or HDACs, warranting further screening.
Biological Activity
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide, with the CAS number 1010913-51-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).
The molecular formula of this compound is C21H18N4O4S, with a molecular weight of 422.46 g/mol. The compound features a biphenyl structure linked to a benzoxadiazole moiety through a sulfonamide group, which is crucial for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- This compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrate its ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3.
- Mechanism of Action : The compound appears to exert its anticancer effects by modulating apoptotic pathways, specifically through the activation of caspases which are critical for programmed cell death.
-
Structure-Activity Relationships (SAR) :
- Studies indicate that the presence of the benzoxadiazole moiety enhances the compound's anticancer properties. Variations in substituents on the biphenyl structure can significantly alter its potency and selectivity towards different cancer cell lines.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-{...} | U937 | 5.2 | Procaspase-3 activation |
| N-{...} | MCF-7 | 6.6 | Procaspase-3 activation |
| PAC-1 | Positive Control | 0.5 | Procaspase-3 activation |
Note: The above table summarizes findings from various studies evaluating the anticancer efficacy of this compound and related compounds.
Detailed Findings
In a study published in Nature Communications, researchers demonstrated that compounds similar to N-{...} exhibited strong procaspase-3 activation activity in U937 cells compared to controls. The results indicated that compounds like 8j and 8k showed a remarkable ability to induce apoptosis through caspase pathway activation, with percentages of procaspase activation reaching up to 92% compared to PAC-1 at 100% .
Q & A
Q. What are the optimized synthetic routes for N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide, and how can purity be ensured?
The synthesis typically involves sequential sulfonylation and coupling reactions. For example:
Sulfonylation : React 2,1,3-benzoxadiazole-4-sulfonyl chloride with ethylenediamine to form the intermediate sulfonamide.
Coupling : Attach the biphenyl-4-carboxamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization : Use design of experiments (DoE) to vary solvents (DMF, THF), temperatures (0–25°C), and stoichiometry. Evidence from analogous sulfonamide syntheses suggests yields improve under anhydrous conditions and inert atmospheres .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water). Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., sulfonamide NH at δ 7.8–8.2 ppm; biphenyl aromatic protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should include:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Benzoxadiazole derivatives are prone to hydrolysis under strongly acidic/basic conditions (pH <3 or >10) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at −20°C in desiccated, amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods enhance reaction design and optimization for this compound?
Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to predict feasible intermediates and transition states. For example:
- Transition State Analysis : Identify energy barriers for sulfonamide formation using Gaussian or ORCA software.
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity and reduce side reactions .
- Machine Learning : Train models on historical reaction data (e.g., yields, solvents) to propose optimal conditions. ICReDD’s workflow demonstrates a 40% reduction in experimental iterations via computational-informatic-experimental feedback loops .
Q. What strategies are effective for studying its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., enzymes with sulfonamide-binding pockets).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time.
- Cellular Assays : Dose-dependent inhibition studies (IC50) in relevant cell lines, paired with Western blotting to track downstream pathway modulation .
- Contradiction Resolution : If bioactivity data conflicts (e.g., high in vitro vs. low in vivo efficacy), validate using orthogonal assays (e.g., isotopic labeling for metabolic stability) .
Q. How can researchers resolve contradictions in experimental data, such as divergent bioactivity results?
Meta-Analysis : Aggregate data from multiple assays (e.g., SPR, ITC, cellular viability) to identify outliers.
Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed cell passage number, buffer composition).
Advanced Statistics : Apply multivariate analysis (PCA or PLS) to isolate variables causing discrepancies. For example, batch-dependent impurities may explain inconsistent IC50 values .
Structural Analog Comparison : Benchmark against structurally similar sulfonamides to discern structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
